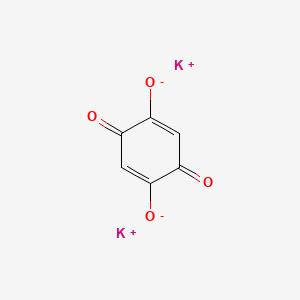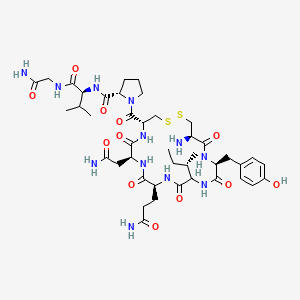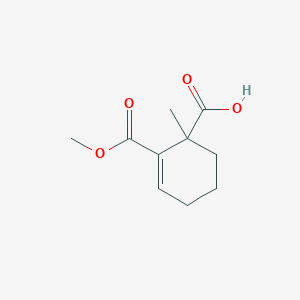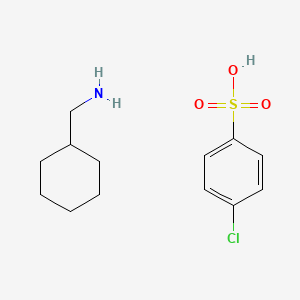
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt, also known as dipotassium 2,5-dihydroxy-1,4-benzoquinone, is an organic compound with the molecular formula (C_6H_2K_2O_4). This compound is a derivative of 2,5-dihydroxy-1,4-benzoquinone, where the hydrogen atoms of the hydroxyl groups are replaced by potassium ions. It is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the hydroxyl groups, resulting in the formation of the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and controlled reaction conditions to ensure high yield and purity. The process involves the careful addition of potassium hydroxide to a solution of 2,5-dihydroxy-1,4-benzoquinone, followed by purification steps such as filtration and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: The parent compound, which lacks the potassium ions.
2,3,5,6-Tetrahydroxy-1,4-benzoquinone: A similar compound with additional hydroxyl groups.
2,5-Dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione: A derivative with a long alkyl chain.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt is unique due to its potassium ions, which enhance its solubility in water and influence its chemical reactivity. This makes it particularly useful in aqueous reactions and biological studies.
Eigenschaften
CAS-Nummer |
2881-40-5 |
|---|---|
Molekularformel |
C6H2K2O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
dipotassium;3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H4O4.2K/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,7,10H;;/q;2*+1/p-2 |
InChI-Schlüssel |
IUMCPOTVJAMFIA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C(=O)C=C(C1=O)[O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)





![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
